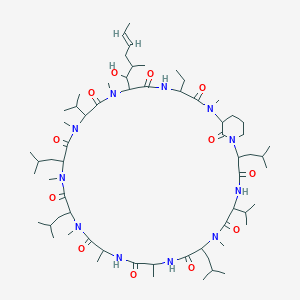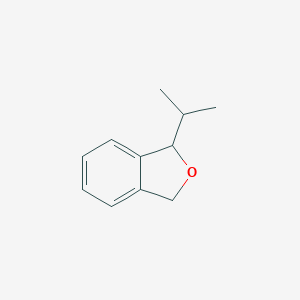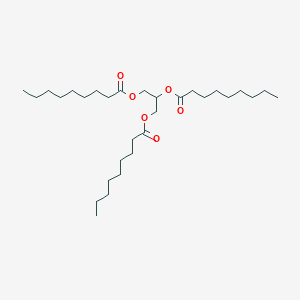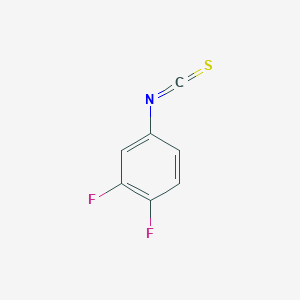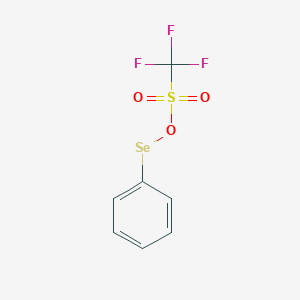
Benzeneselenyl trifalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneselenyl trifluoromethanesulfonate, commonly known as Benzeneselenyl trifalate, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a highly effective reagent that can be used for a variety of chemical reactions, including the synthesis of complex organic molecules.
Mécanisme D'action
Benzeneselenyl trifalate is a highly reactive reagent that can act as an electrophile or a nucleophile. It can react with a variety of functional groups, including alcohols, amines, and carboxylic acids. The mechanism of action involves the transfer of the selenyl group from the reagent to the substrate, resulting in the formation of a new bond.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Benzeneselenyl trifalate. However, studies have shown that the compound can exhibit cytotoxicity towards cancer cells. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzeneselenyl trifalate in lab experiments is its high reactivity, which allows for the synthesis of complex organic molecules. It is also relatively easy to handle and store, making it a convenient reagent to work with. However, the compound is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reagents, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the use of Benzeneselenyl trifalate in scientific research. One area of interest is the synthesis of chiral compounds using asymmetric reactions. Another potential application is the use of the reagent in the synthesis of new pharmaceuticals and biologically active compounds. Additionally, the antioxidant properties of the compound may be useful in the development of new therapies for oxidative stress-related diseases.
Conclusion:
In conclusion, Benzeneselenyl trifalate is a highly reactive reagent that has gained significant attention in the scientific community due to its unique properties. It is a valuable tool for the synthesis of complex organic molecules and has potential applications in the development of new pharmaceuticals and biologically active compounds. However, the compound should be handled with care due to its high reactivity and potential hazards. Further research is needed to explore the full potential of Benzeneselenyl trifalate in scientific research.
Méthodes De Synthèse
The synthesis of Benzeneselenyl trifalate involves the reaction between benzeneselenol and trifluoromethanesulfonic anhydride. The reaction takes place in the presence of a catalyst, which is typically a Lewis acid such as boron trifluoride etherate. The resulting product is a white solid that is highly reactive and can be stored under inert conditions.
Applications De Recherche Scientifique
Benzeneselenyl trifalate has been extensively used in scientific research for the synthesis of various organic compounds. It is particularly useful in the synthesis of complex molecules such as natural products, pharmaceuticals, and biologically active compounds. The reagent has been used in the synthesis of a variety of compounds, including benzimidazoles, pyrazoles, and indoles.
Propriétés
Numéro CAS |
112238-64-9 |
|---|---|
Nom du produit |
Benzeneselenyl trifalate |
Formule moléculaire |
C7H5F3O3SSe |
Poids moléculaire |
305.1 g/mol |
Nom IUPAC |
phenylselanyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H5F3O3SSe/c8-7(9,10)14(11,12)13-15-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
WSBBSYJIJBSMBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]OS(=O)(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)[Se]OS(=O)(=O)C(F)(F)F |
Autres numéros CAS |
112238-64-9 |
Synonymes |
enzeneselenyl trifalate PhSeOTf |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



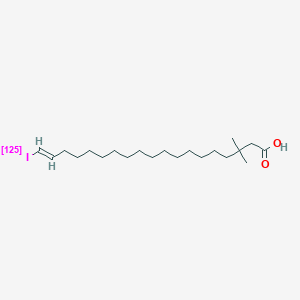
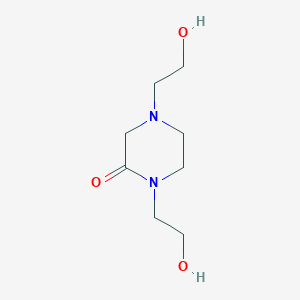
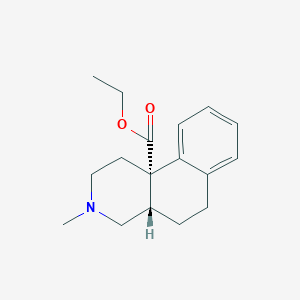
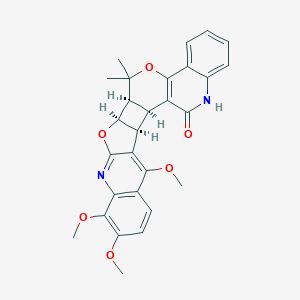
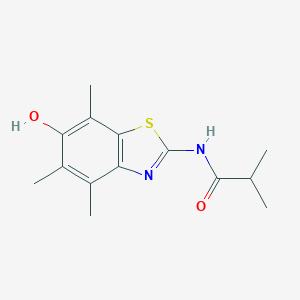
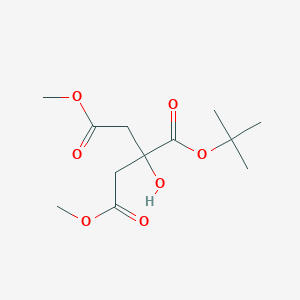

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
